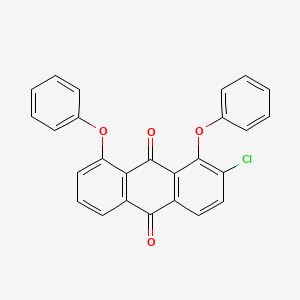
2-Chloro-1,8-diphenoxyanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1,8-diphenoxyanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of chlorine and phenoxy groups attached to the anthracene core. Anthracene derivatives are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2-chloroanthraquinone with phenol in the presence of a base, such as potassium carbonate, under reflux conditions . The reaction proceeds through nucleophilic aromatic substitution, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1,8-diphenoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide, facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-1,8-diphenoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other anthracene derivatives.
Medicine: Studied for its potential use in photodynamic therapy due to its photophysical properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1,8-diphenoxyanthracene-9,10-dione involves its interaction with molecular targets through its aromatic and phenoxy groups. These interactions can lead to the generation of reactive oxygen species (ROS) upon exposure to light, which can induce cell damage and apoptosis in biological systems. The compound’s ability to generate ROS makes it a potential candidate for photodynamic therapy .
Comparación Con Compuestos Similares
Similar Compounds
9,10-Diphenoxyanthracene: Lacks the chlorine atom but has similar photophysical properties.
2-Chloroanthraquinone: Contains the chlorine atom but lacks the phenoxy groups.
1,8-Diphenoxyanthracene-9,10-dione: Similar structure but without the chlorine atom.
Uniqueness
2-Chloro-1,8-diphenoxyanthracene-9,10-dione is unique due to the combination of chlorine and phenoxy groups, which impart distinct chemical reactivity and photophysical properties. This combination makes it particularly valuable in applications requiring specific light absorption and emission characteristics .
Propiedades
Número CAS |
61601-41-0 |
|---|---|
Fórmula molecular |
C26H15ClO4 |
Peso molecular |
426.8 g/mol |
Nombre IUPAC |
2-chloro-1,8-diphenoxyanthracene-9,10-dione |
InChI |
InChI=1S/C26H15ClO4/c27-20-15-14-19-23(26(20)31-17-10-5-2-6-11-17)25(29)22-18(24(19)28)12-7-13-21(22)30-16-8-3-1-4-9-16/h1-15H |
Clave InChI |
RUZTURWLFGDTJG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC(=C4OC5=CC=CC=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[10-[[1-[10-(4-Amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-yl]amino]decyl]-2-methylquinolin-1-ium-4-amine;trichloride](/img/structure/B13128531.png)
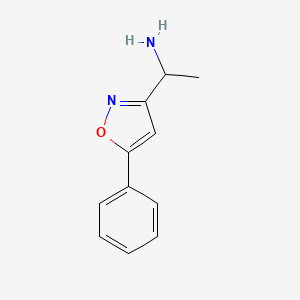
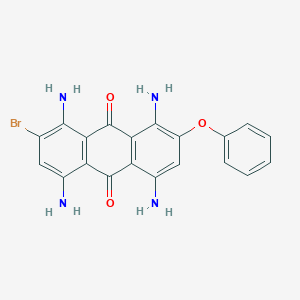
![Methyl4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoate](/img/structure/B13128543.png)
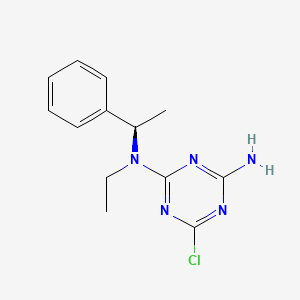


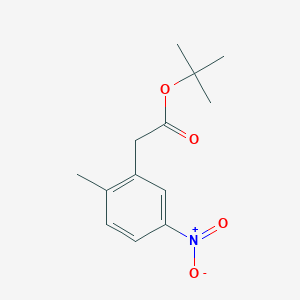
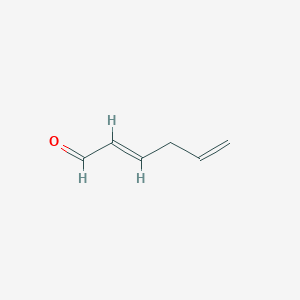
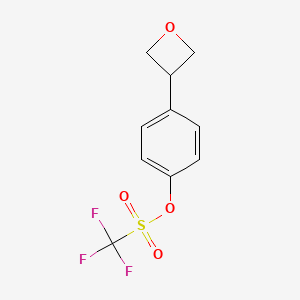
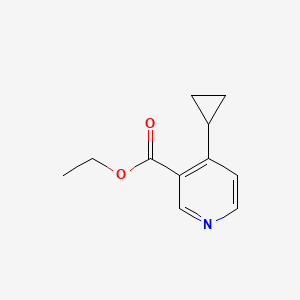
![[3-(1,3-thiazol-2-yl)phenyl]methanamine;hydrochloride](/img/structure/B13128594.png)

![2-(4-((4-Chlorophenyl)(cyano)methyl)phenyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B13128598.png)
